3,5-Difluoro-4-(pyridin-3-yl)pyridine
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Overview
Description
3,5-Difluoro-4-(pyridin-3-yl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 3,5-Difluoro-4-(pyridin-3-yl)pyridine, can be achieved through various methods. One common approach involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of high availability fluorinated synthetic blocks and effective fluorinating reagents. The reliable fluorination technology and the accumulation of basic and advanced knowledge of fluorine chemistry have accelerated developments in this field .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-(pyridin-3-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon–carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide can be used under basic conditions.
Suzuki–Miyaura Coupling: Utilizes organoboron reagents and palladium catalysts under mild and functional group tolerant conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with sodium azide can yield azidopyridines .
Scientific Research Applications
3,5-Difluoro-4-(pyridin-3-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,5-Difluoro-4-(pyridin-3-yl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms in the aromatic ring influences the compound’s reactivity and interaction with biological molecules. Specific pathways and targets can vary depending on the application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with similar properties.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with unique structural features.
Uniqueness: 3,5-Difluoro-4-(pyridin-3-yl)pyridine stands out due to its specific substitution pattern and the presence of fluorine atoms, which impart unique electronic and steric properties. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H6F2N2 |
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Molecular Weight |
192.16 g/mol |
IUPAC Name |
3,5-difluoro-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6F2N2/c11-8-5-14-6-9(12)10(8)7-2-1-3-13-4-7/h1-6H |
InChI Key |
FOTHFQWKGYOVTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NC=C2F)F |
Origin of Product |
United States |
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